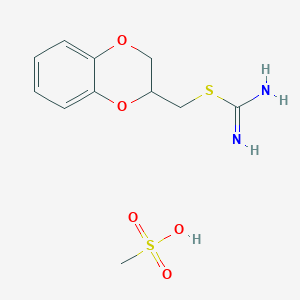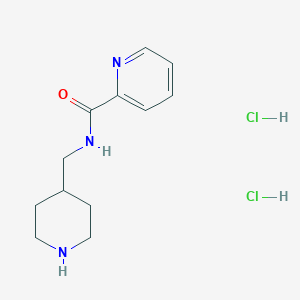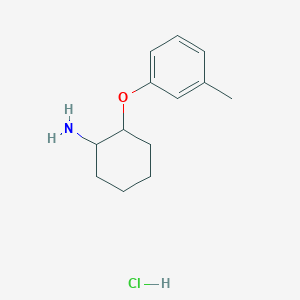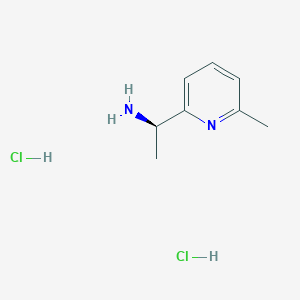
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+
Overview
Description
“2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+” is a chemical compound with the molecular formula C11H16N2O5S2. It has a molecular weight of 320.39 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+” are not fully documented. The compound has a molecular weight of 320.39 . More detailed properties like boiling point, storage conditions, and others are not available .Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition
- Antibacterial Potential: Compounds synthesized using 2,3-dihydro-1,4-benzodioxin ring displayed significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This suggests potential for therapeutic use in inflammatory diseases (Abbasi et al., 2017).
- Lipoxygenase Inhibition: Certain derivatives also showed inhibition of the lipoxygenase enzyme, which is relevant for developing treatments for inflammation-related conditions (Abbasi et al., 2017).
Enzyme Inhibition for Therapeutic Applications
- α-Glucosidase and Acetylcholinesterase Inhibitors: New sulfonamides with the benzodioxane and acetamide moieties were synthesized, showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This indicates potential for therapeutic use in treating diseases like diabetes (Abbasi et al., 2019).
Antibacterial Agents and Enzyme Inhibitors
- Potent Antibacterial Agents: Certain N-substituted sulfonamides bearing the benzodioxane moiety displayed strong therapeutic potential against various bacterial strains, highlighting their use in antibacterial therapies (Abbasi et al., 2016).
- Moderate α-Glucosidase Inhibition: Some synthesized compounds demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting their potential role in managing type-2 diabetes (Abbasi et al., 2023).
Biofilm Inhibition and Cytotoxicity
- Bacterial Biofilm Inhibition: Newly synthesized derivatives showed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, indicating a possible role in preventing bacterial colonization and infection (Abbasi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl carbamimidothioate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.CH4O3S/c11-10(12)15-6-7-5-13-8-3-1-2-4-9(8)14-7;1-5(2,3)4/h1-4,7H,5-6H2,(H3,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRTNPRPWUJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1430975.png)
![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)

![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)
![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)

amine hydrochloride](/img/structure/B1430983.png)



![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)


![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)